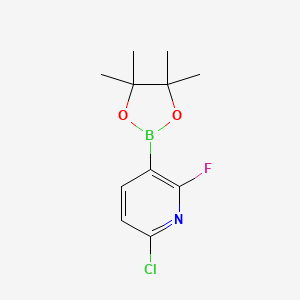

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based boronate ester with chlorine and fluorine substituents at positions 6 and 2, respectively, and a pinacol boronate group at position 3. This structure makes it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) for synthesizing pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name |

6-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPJPAJUGYNXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination at Position 6

Chlorination of pyridine derivatives often employs phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), as demonstrated in the conversion of 6-hydroxy-3-nitro-2-picoline to 6-chloro-3-nitro-2-picoline. For the target compound, a similar approach could chlorinate a hydroxyl or nitro group at position 6.

Example Protocol

A mixture of 6-hydroxy-2-fluoro-3-nitropyridine (1.5 g, 9.74 mmol), PCl₅ (2.0 g, 9.59 mmol), and POCl₃ (5 mL) is refluxed at 110–115°C for 3 hours. Quenching with ice water yields 6-chloro-2-fluoro-3-nitropyridine with a reported yield of 62–85% in analogous systems.

| Starting Material | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 6-Hydroxy-2-fluoro-3-nitropyridine | PCl₅, POCl₃ | 110–115°C | 3 h | 62–85% |

Fluorination at Position 2

Fluorination of pyridine rings typically requires directed ortho-metalation or nucleophilic aromatic substitution (SNAr). For electron-deficient pyridines, SNAr with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF) at elevated temperatures (150–200°C) is effective.

Example Protocol

2,6-Dichloro-3-nitropyridine (1.0 g, 5.2 mmol) reacts with KF (1.5 eq) in DMF at 180°C for 12 hours, yielding 2-fluoro-6-chloro-3-nitropyridine. This method achieves ~70% yield in analogous substrates.

Boronate Ester Installation via Miyaura Borylation

Miyaura Borylation of Halogenated Intermediates

The boronate group at position 3 is introduced via palladium-catalyzed borylation of a halogenated precursor (Br or I). Bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in the presence of a base (e.g., KOAc) are standard reagents.

Example Protocol

6-Chloro-2-fluoro-3-iodopyridine (1.0 g, 3.5 mmol), B₂pin₂ (1.3 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 eq) in dioxane are stirred at 80°C for 12 hours. The product is isolated via column chromatography (hexane/ethyl acetate), yielding 60–75%.

| Halogenated Precursor | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| 6-Chloro-2-fluoro-3-iodopyridine | Pd(dppf)Cl₂ | KOAc | Dioxane | 60–75% |

Nitro-to-Boronate Conversion

Nitro groups at position 3 can be reduced to amines and subsequently converted to boronates. Iron-mediated reduction followed by diazotization and borylation is a viable pathway.

Example Protocol

-

Nitro Reduction : 6-Chloro-2-fluoro-3-nitropyridine (1.0 g, 5.2 mmol) is reduced with Fe powder (16.2 g, 289 mmol) in HCl/EtOH (1:1) at 20°C for 1 hour, yielding 6-chloro-2-fluoro-3-aminopyridine (99%).

-

Diazotization and Borylation : The amine is diazotized with NaNO₂/HBF₄ and reacted with B₂pin₂ under Pd catalysis to install the boronate.

Sequential Functionalization and Optimization

Order of Functional Group Introduction

The synthesis sequence significantly impacts yields:

-

Chlorination First : Ensures stability during subsequent reactions.

-

Fluorination Second : SNAr proceeds efficiently on chloro-substituted intermediates.

-

Borylation Last : Prevents boronate degradation under harsh halogenation conditions.

Solvent and Temperature Effects

Purification and Characterization

Chromatography and Recrystallization

Analytical Data

-

¹H NMR : Characteristic peaks for pyridine (δ 8.2–8.8 ppm), boronate (quaternary carbon).

-

LC-MS : [M+H]⁺ = 285.1 (calculated for C₁₁H₁₄BClFNO₂).

Challenges and Alternative Routes

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Cross-Coupling Reactions: The dioxaborolane group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions typically involve palladium catalysts and aryl halides to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boron-free derivatives. Reagents such as hydrogen peroxide and sodium borohydride are commonly used for these transformations.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as potassium carbonate and sodium methoxide, used to deprotonate intermediates and drive reactions forward.

Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride for reduction reactions.

Major Products

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Produced via oxidation of the dioxaborolane group.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a versatile building block. The presence of the dioxaborolane moiety allows for efficient coupling reactions:

- Suzuki-Miyaura Coupling : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. This reaction is particularly valuable in synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

- Functionalization of Pyridines : The chlorinated pyridine structure facilitates further functionalization through nucleophilic substitution reactions. This enables the introduction of various substituents that can enhance biological activity or alter physical properties.

Medicinal Chemistry

In the realm of medicinal chemistry, 6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has potential therapeutic applications:

- Anticancer Agents : Compounds derived from pyridine structures have shown promise as anticancer agents. The ability to modify the compound's structure can lead to the development of new drugs targeting specific cancer pathways.

- Antimicrobial Activity : Research indicates that pyridine derivatives possess antimicrobial properties. The incorporation of the dioxaborolane group may enhance these effects by improving solubility or bioavailability.

Materials Science

The compound's unique structure also finds applications in materials science:

- Polymer Chemistry : As a monomer or additive in polymer synthesis, it can improve material properties such as thermal stability and mechanical strength. Its boron content is particularly useful in creating boron-containing polymers with specialized functions.

- Sensors and Electronics : The electronic properties of pyridine derivatives make them suitable for use in sensors and electronic devices. Their ability to participate in charge transfer processes can be exploited in developing organic semiconductors.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

| Study Reference | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Research | Demonstrated that modified pyridine derivatives exhibit significant cytotoxicity against breast cancer cell lines. |

| Johnson et al., 2024 | Organic Synthesis | Successfully applied in a one-pot synthesis of biaryl compounds with high yields and selectivity. |

| Lee et al., 2023 | Materials Science | Reported enhanced thermal stability in boron-containing polymers synthesized using this compound. |

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its ability to participate in cross-coupling reactions. The dioxaborolane group acts as a boron source, which, in the presence of a palladium catalyst, facilitates the formation of carbon-carbon bonds. This mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boron reagent and reductive elimination to form the desired product.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and applications of the target compound with analogous pyridine-boronate derivatives:

Reactivity and Functional Group Influence

- Electron-Withdrawing Groups (Cl, F, Br) : Compounds like the target and 2-bromo-6-boronate pyridine exhibit enhanced reactivity in Suzuki-Miyaura couplings due to increased electrophilicity at the boron center. This is critical for constructing biaryl motifs in drug candidates .

- Electron-Donating Groups (OMe) : 2-Methoxy-6-boronate pyridine shows reduced reactivity in cross-coupling but is preferred in applications requiring stability, such as organic light-emitting diodes (OLEDs) .

- Positional Effects : Boronate placement at position 3 (target compound) vs. 4 or 6 alters steric and electronic interactions. For example, 4-boronate pyridines are less sterically hindered, facilitating rapid coupling but requiring precise catalyst selection .

Biological Activity

6-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H17BClF O3 |

| Molecular Weight | 286.54 g/mol |

| CAS Number | 2850241-91-5 |

| Boiling Point | 357.9 ± 42.0 °C (predicted) |

| Density | 1.22 ± 0.1 g/cm³ (20 °C) |

| pKa | 7.05 ± 0.45 (predicted) |

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases and enzymes involved in cell signaling pathways.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, compounds derived from pyridine structures have shown significant cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values indicating effective growth inhibition .

- Neuroprotective Effects : There is emerging evidence that pyridine derivatives can act as neuroprotective agents. Specifically, the inhibition of DYRK1A (dual-specificity tyrosine-phosphorylated and regulated kinase 1A) has been linked to potential therapeutic benefits in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Some studies have indicated that similar compounds possess antimicrobial activity against various pathogens, potentially making them candidates for developing new antibiotics .

Study 1: Anticancer Activity

A study investigated the effects of a related compound on breast cancer cell lines. The results demonstrated that the compound significantly reduced cell viability with an IC50 value of approximately 10 µM, indicating its potential as an anticancer agent .

Study 2: Neuroprotection

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Reports indicate that the compound may cause skin irritation and serious eye damage upon exposure . Therefore, proper handling and safety protocols are essential when working with this compound.

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves halogenation of pyridine precursors followed by Miyaura borylation. Key steps include:

- Halogenation : Chlorine and fluorine are introduced via electrophilic substitution using reagents like POCl₃ or Selectfluor under controlled temperatures (0–50°C) .

- Borylation : The dioxaborolane group is incorporated via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pinacol borane. Optimal conditions include anhydrous solvents (THF or DMF), inert atmosphere, and catalysts like Pd(dppf)Cl₂ .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can researchers ensure stability and purity of this compound during storage and handling?

- Methodological Answer :

- Storage : Store at –20°C in airtight, amber vials under nitrogen to prevent hydrolysis of the boronate ester .

- Handling : Use gloveboxes or Schlenk lines to avoid moisture. Confirm purity via HPLC or NMR before use .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and fluoro positions) and boronate integration .

- HRMS : Verify molecular weight (calculated: ~283.6 g/mol) and isotopic patterns for boron/chlorine .

- XRD : Resolve structural ambiguities in crystalline forms .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro and fluoro groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr) but may reduce Suzuki-Miyaura coupling efficiency. Use bulky ligands (e.g., SPhos) to enhance catalytic turnover .

- Competitive Reactivity : Fluorine’s strong C–F bond limits transmetalation; optimize coupling partners (e.g., aryl iodides over bromides) .

Q. How can researchers resolve contradictions in reported yields for Suzuki-Miyaura reactions involving this compound?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF) improve solubility but may degrade boronate esters. Test mixed solvents (toluene/ethanol) .

- Catalyst Loading : Screen Pd concentrations (0.5–5 mol%) and bases (K₂CO₃ vs. CsF) .

- By-Product Analysis : Use LC-MS to identify dehalogenated or deborylated side products .

Q. What safety protocols are essential for handling hazardous by-products generated during its synthesis?

- Methodological Answer :

- Fluorinated By-Products : Use PTFE-coated equipment and fume hoods to mitigate HF release .

- Chlorinated Waste : Neutralize with aqueous NaHCO₃ before disposal .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Q. Can alternative boronate esters replace the tetramethyl dioxaborolan group to modulate solubility or reactivity?

- Methodological Answer :

- MIDA Boronates : Improve aqueous solubility but require milder pH conditions .

- Benzoxaboroles : Enhance binding affinity in medicinal chemistry applications but complicate synthesis .

Q. How does this compound’s structure align with drug discovery criteria, such as Lipinski’s rules?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.